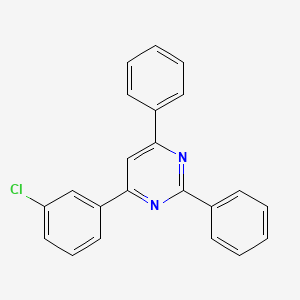

4-(3-氯苯基)-2,6-二苯基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

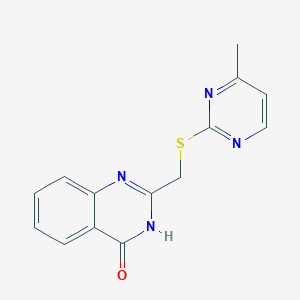

“4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has phenyl groups, which are rings of six carbon atoms, and a chlorine atom .

Synthesis Analysis

While specific synthesis methods for “4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” were not found, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” likely involves a pyrimidine ring attached to three phenyl rings. One of these phenyl rings would have a chlorine atom attached .

科学研究应用

化学转化与合成

4-(3-氯苯基)-2,6-二苯基嘧啶因其在各种化学转化中的作用而受到研究。例如,它参与了在液氨中用钾酰胺对卤代氮杂芳烃进行胺化的过程,该过程在有机合成中具有重要意义 (Valk, Plas, & Bode, 2010)。另一项研究重点介绍了它在合成4-(4-氨基苯基)-2,6-二苯基嘧啶中的用途,随后经过各种转化生成 N-酰基衍生物和取代的喹唑啉 (Harutyunyan et al., 2020)。

晶体结构与生物活性

该化合物的衍生物,例如那些含有氯和甲基取代基的衍生物,显示出有希望的抗菌活性。对其晶体结构的研究提供了对其分子几何结构和分子间相互作用的见解,这对理解其生物活性至关重要 (Korona-Głowniak et al., 2021)。

环钯化与有机金属化学

在有机金属化学领域,4-(3-氯苯基)-2,6-二苯基嘧啶已被用于苯基嘧啶的环钯化。这一过程对于合成有机金属配合物具有重要意义,该配合物在催化和材料科学中具有应用 (Caygill, Hartshorn, & Steel, 1990)。

理论与实验研究

该化合物也一直是将结构、稳定性和生物活性联系起来的理论和实验研究的主题。这包括检查源自4-(3-氯苯基)-2,6-二苯基嘧啶的嘧啶鎓负离子在亲核反应和生物应用中的潜力 (Moldoveanu & Mangalagiu, 2005)。

衍生物的合成与药理潜力

已经探索了4-(3-氯苯基)-2,6-二苯基嘧啶的各种衍生物的合成,揭示了它们在药理学中的潜力。例如,研究已经合成了具有抗炎和抗菌特性的衍生物,突出了该化合物在药物开发中的多功能性 (Kumar, Chauhan, & Drabu, 2011)。

抗氧化和抗肿瘤活性

还对源自4-(3-氯苯基)-2,6-二苯基嘧啶的氮杂环的抗氧化和抗肿瘤活性进行了研究。这些研究有助于了解该化合物在癌症治疗和疾病预防中的潜力 (El-Moneim, El‐Deen, & El-Fattah, 2011)。

分子对接与光谱分析

衍生物的分子对接和光谱分析提供了对化合物与生物靶标潜在相互作用的更深入见解,有助于设计新药和治疗剂 (Sivakumar et al., 2021)。

作用机制

Target of Action

Similar compounds have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Mode of Action

It’s likely that the compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including oxidative stress and radical-chain oxidation of organic compounds .

Pharmacokinetics

Similar compounds have been shown to have good absorption, low oral bioavailability due to extensive hepatic first-pass effect, and biliary elimination .

Result of Action

Similar compounds have been shown to have antioxidant, antitumor, and neurotoxic potentials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

4-(3-chlorophenyl)-2,6-diphenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTRHTNHPKRWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |

CAS RN |

1536209-87-6 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)

![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)

![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)